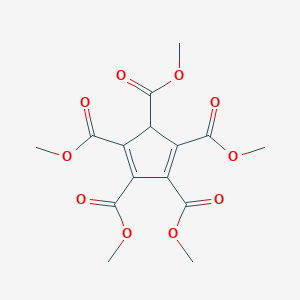
1,3-Benzenedisulfonic acid, 4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzenedisulfonic acid, 4-methyl- is an organic compound that has been widely used in scientific research. It is commonly referred to as MBSA and has been used as a reagent in analytical chemistry, particularly in the determination of trace amounts of metals. In recent years, MBSA has gained significant attention due to its potential applications in the field of biotechnology and medicine.
Wirkmechanismus
The exact mechanism of action of MBSA is not fully understood. However, it has been suggested that MBSA may act as a chelating agent, binding to metal ions and forming stable complexes. This property of MBSA has been utilized in the determination of trace amounts of metals.
Biochemische Und Physiologische Effekte
MBSA has been shown to have some biochemical and physiological effects. It has been reported to exhibit antioxidant activity, which may be attributed to its ability to chelate metal ions. MBSA has also been shown to have some antibacterial and antifungal activity.
Vorteile Und Einschränkungen Für Laborexperimente
MBSA has several advantages as a reagent in laboratory experiments. It is readily available and relatively inexpensive. It is also stable and has a long shelf life. However, MBSA has some limitations, such as its potential toxicity and the need for careful handling. It may also interfere with some analytical techniques, such as spectrophotometry.
Zukünftige Richtungen
There are several future directions for the use of MBSA in scientific research. One potential application is in the development of new analytical techniques for the determination of trace amounts of metals. MBSA may also have potential applications in the field of biotechnology, such as in the development of new drugs or diagnostic tools. Further research is needed to fully understand the potential applications of MBSA in these areas.
Synthesemethoden
The synthesis of MBSA can be achieved through various methods. One of the most commonly used methods is the reaction of 4-methylbenzenesulfonic acid with sulfuric acid. The reaction takes place under reflux conditions, and the resulting product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
MBSA has been used in various scientific research applications, such as in the determination of trace amounts of metals in environmental samples. It has also been used as a reagent in the analysis of amino acids and proteins. In recent years, MBSA has gained significant attention due to its potential applications in the field of biotechnology and medicine.
Eigenschaften
CAS-Nummer |
121-04-0 |
|---|---|
Produktname |
1,3-Benzenedisulfonic acid, 4-methyl- |
Molekularformel |
C7H8O6S2 |
Molekulargewicht |
252.3 g/mol |
IUPAC-Name |
4-methylbenzene-1,3-disulfonic acid |
InChI |
InChI=1S/C7H8O6S2/c1-5-2-3-6(14(8,9)10)4-7(5)15(11,12)13/h2-4H,1H3,(H,8,9,10)(H,11,12,13) |
InChI-Schlüssel |
LTYBYSFEGHYUDB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)O)S(=O)(=O)O |
Kanonische SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)O)S(=O)(=O)O |
Andere CAS-Nummern |
121-04-0 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[(2-Nitrophenyl)sulfanyl]aniline](/img/structure/B94501.png)





![Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-](/img/structure/B94512.png)
